Ethyl (1,1,1,3,3,3-hexafluoro-2-{[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]amino}propan-2-yl)carbamate
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Overview
Description
ETHYL N-{1,1,1,3,3,3-HEXAFLUORO-2-[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDO]PROPAN-2-YL}CARBAMATE is a fluorinated organic compound with significant applications in various fields. Its unique structure, characterized by multiple fluorine atoms, imparts distinct chemical and physical properties, making it valuable in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL N-{1,1,1,3,3,3-HEXAFLUORO-2-[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDO]PROPAN-2-YL}CARBAMATE typically involves the reaction of hexafluoroisopropanol with trifluoromethylated amides under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
ETHYL N-{1,1,1,3,3,3-HEXAFLUORO-2-[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDO]PROPAN-2-YL}CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield simpler fluorinated compounds.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products
The major products formed from these reactions include various fluorinated derivatives, which retain the core structure of the original compound but with modified functional groups .
Scientific Research Applications
ETHYL N-{1,1,1,3,3,3-HEXAFLUORO-2-[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDO]PROPAN-2-YL}CARBAMATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme interactions and protein folding due to its unique fluorinated structure.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of high-performance materials and coatings
Mechanism of Action
The mechanism by which ETHYL N-{1,1,1,3,3,3-HEXAFLUORO-2-[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDO]PROPAN-2-YL}CARBAMATE exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong bonds with target molecules, influencing various biochemical pathways. This interaction can modulate enzyme activity, protein stability, and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated structure but different functional groups.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated alcohol with distinct properties.
2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropyl)propanoyl]fluoride: A complex fluorinated compound used in specialized applications.
Uniqueness
ETHYL N-{1,1,1,3,3,3-HEXAFLUORO-2-[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDO]PROPAN-2-YL}CARBAMATE stands out due to its unique combination of multiple fluorine atoms and functional groups, which confer exceptional stability, reactivity, and versatility in various applications .
Properties
Molecular Formula |
C10H8F12N2O3 |
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Molecular Weight |
432.16 g/mol |
IUPAC Name |
ethyl N-[1,1,1,3,3,3-hexafluoro-2-[[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]amino]propan-2-yl]carbamate |
InChI |
InChI=1S/C10H8F12N2O3/c1-2-27-5(26)24-8(9(17,18)19,10(20,21)22)23-4(25)3(6(11,12)13)7(14,15)16/h3H,2H2,1H3,(H,23,25)(H,24,26) |
InChI Key |
RFLUAJXUVGFEJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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